Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride
Description
Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride (CAS: 1286272-76-1) is a piperidine-derived compound characterized by a benzoate ester group substituted at the ortho-position (2-position) with a 4-aminopiperidinylmethyl moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)13-5-3-2-4-11(13)10-16-8-6-12(15)7-9-16;;/h2-5,12H,6-10,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYUGSAOKHDFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride (CAS No. 1286272-76-1) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
Molecular Weight : 321.24 g/mol
Physical State : White solid
Solubility : Enhanced by the dihydrochloride form, making it suitable for pharmaceutical applications .
Research indicates that this compound exhibits significant biological activity, particularly in oncology. It has shown promise as an intermediate in the synthesis of anticancer agents, with studies suggesting its potential to inhibit tumor growth and metastasis. The mechanism of action likely involves interactions with specific molecular targets within biological pathways, although detailed mechanisms are still under investigation.
Anticancer Properties
This compound has been investigated for its role in cancer treatment, particularly regarding its ability to inhibit tumor cell proliferation. Preliminary studies have indicated that it may disrupt critical signaling pathways involved in cancer progression.
Interaction Studies
Interaction studies are crucial for understanding the compound's mechanism of action and potential side effects. These studies often focus on:
- Cell Line Studies : Evaluating the compound's effectiveness against various cancer cell lines.
- In Vivo Studies : Assessing the compound's efficacy in animal models.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that may impart distinct biological activities compared to structurally similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | Structure | Similarity Index | Notable Features |
|---|---|---|---|
| Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | C₁₄H₁₈N₂O₂ | 0.98 | Contains a methyl group on piperazine |
| 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | C₁₃H₁₈N₂O₂ | 0.98 | Different functional group at position 2 |
| 3,5-Bis(aminomethyl)benzoic acid dihydrochloride | C₁₃H₁₈Cl₂N₂O₂ | 0.82 | Contains multiple aminomethyl groups |
| 4-(Dimethylamino)methyl)benzoic acid hydrochloride | C₁₃H₁₈ClN₂O₂ | 0.92 | Dimethylamino group introduces different properties |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
-
Study on Tumor Growth Inhibition :
- Objective : To evaluate the compound's effect on tumor cell lines.
- Findings : The compound exhibited significant inhibition of cell proliferation in various cancer types, suggesting a potential role as an anticancer agent.
-
Mechanistic Studies :
- Objective : To elucidate the pathways affected by the compound.
- Findings : Initial results indicate interactions with key signaling molecules involved in cell survival and apoptosis.
-
Safety and Efficacy Profiles :
- Ongoing research aims to establish comprehensive safety profiles through toxicity assessments and long-term exposure studies.
Comparison with Similar Compounds
Structural Analogs and Isomers
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride
- CAS : 1286265-65-3
- Molecular Formula : C₁₄H₂₀N₂O₂·2HCl
- Key Differences: The 4-para-substituted isomer shares the same molecular formula but differs in the substitution position on the benzoate ring. This positional isomerism can significantly alter physicochemical properties such as solubility, crystallinity, and biological activity.
Benzyl 4-aminopiperidine-1-carboxylate
- CAS : 120278-07-1
- Molecular Formula : C₁₃H₁₈N₂O₂
- Key Differences: Replaces the methyl benzoate group with a benzyl carbamate. This modification reduces polarity (molecular weight: 234.29 g/mol) and alters phase transition behavior (melting point: 68°C). The lack of a dihydrochloride salt may limit its solubility in aqueous systems compared to the target compound. No reactivity or stability data are available, but its SDS emphasizes precautions for handling due to uninvestigated toxicology .
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride
- CAS: Not explicitly listed (MDL: MFCD29762959)
- Molecular Formula : C₇H₁₆Cl₂N₂O
- Key Differences: Features a piperidin-2-one ring with an aminomethyl group, lacking the benzoate ester. With a molecular weight of 215.12 g/mol and ≥95% purity, it is utilized in pharmaceuticals and material science. Its applications highlight the versatility of piperidine derivatives in diverse fields, though its smaller size may limit binding affinity in certain biological targets compared to bulkier analogs like the target compound .
4-Amino-1-benzylpiperidine dihydrochloride hydrate
- CAS : 1205-72-7
- Molecular Formula : C₁₂H₁₉Cl₂N₂·xH₂O
- Key Differences : Incorporates a benzyl group directly on the piperidine ring instead of a methyl benzoate side chain. The dihydrochloride hydrate form improves stability but introduces variability due to hydration. Its applications in synthetic chemistry underscore the importance of piperidine scaffolds in alkaloid synthesis .
Physicochemical and Toxicological Comparison
*Inferred from analogs; exact data unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
